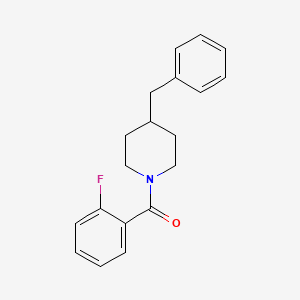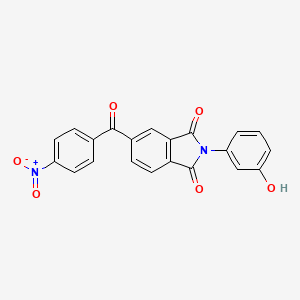
4-benzyl-1-(2-fluorobenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related fluorobenzoyl piperidine derivatives involves several key steps, including the use of fluorobenzoyl chlorides, piperidine or its derivatives, and various catalysts or reagents to facilitate the reaction. For example, a practical synthesis method described involves reacting 4-fluorobenzoyl chloride with methylisonipecotate in dichloromethane (DCM) presence and triethylamine, yielding a high percentage of the desired product through a multi-step process with overall yields above 60% (Hao Jing-shan, 2006).
Molecular Structure Analysis
X-ray diffraction studies and spectroscopic methods like IR, 1H NMR, and LC-MS are commonly used to characterize the molecular structure of fluorobenzoyl piperidine derivatives. These techniques have revealed that these compounds often crystallize in monoclinic crystal systems and adopt specific conformations, such as chair conformations for the piperidine rings, which are stabilized by intermolecular hydrogen bonds and aromatic π–π stacking interactions (S. Prasad et al., 2018).
Chemical Reactions and Properties
Fluorobenzoyl piperidine derivatives engage in various chemical reactions, indicating a rich chemistry that can be tailored for specific applications. These compounds have been synthesized and evaluated for their affinities towards different receptors, demonstrating their potential as pharmacophores and highlighting their reactivity and interaction with biological targets (O. Diouf et al., 1999).
Physical Properties Analysis
The physical properties of fluorobenzoyl piperidine derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in drug design and material science. These properties are often determined through crystalline structure analysis and can be influenced by the specific substituents and structural motifs present in the molecule.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding the potential uses of fluorobenzoyl piperidine derivatives. Studies have shown that these compounds can exhibit significant biological activity, including antimicrobial and antiproliferative effects, due to their structural features and chemical reactivity (B. Priya et al., 2005).
科学的研究の応用
Pharmacological Evaluation
A study on the pharmacological properties of novel 4-(4-fluorobenzoyl)piperidine derivatives, which share a structural similarity with 4-benzyl-1-(2-fluorobenzoyl)piperidine, revealed these compounds as potential mixed 5-HT1A/5-HT2A/D2 receptor ligands. These derivatives displayed high affinities for central 5-HT2A receptors, combined with moderate affinities for 5-HT1A and D2 receptors, suggesting their potential utility in developing new atypical antipsychotics (Diouf et al., 1999).
Structural and Antiproliferative Studies
Another research focused on the synthesis and structural exploration of a novel heterocyclic compound derived from 4-benzyl-1-(2-fluorobenzoyl)piperidine, demonstrating antiproliferative activity. The structure of this compound was characterized using various spectroscopic techniques, and its stability was confirmed by X-ray diffraction studies. The study highlighted the compound's potential in medicinal chemistry due to its stable molecular structure and biological activity (Prasad et al., 2018).
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-benzyl-1-(2-fluorobenzoyl)piperidine”, is an important task of modern organic chemistry .
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-18-9-5-4-8-17(18)19(22)21-12-10-16(11-13-21)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVTWCPGXIVKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)(2-fluorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)
![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)
![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)
![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)
![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)
![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)
![1-methyl-4-(4-methyl-1-piperazinyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5539083.png)
![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)